2,3-Ethylone Isomer Hydrochloride
Description
Historical Context and Chemical Classification
This compound belongs to the broader family of synthetic cathinones, which are β-keto analogues of corresponding phenethylamine compounds. The historical development of cathinone derivatives traces back to the naturally occurring cathinone found in Catha edulis, commonly known as khat. The synthetic exploration of cathinone analogues gained momentum in the mid-2000s, with researchers investigating various substitution patterns to understand their pharmacological and chemical properties.
The first systematic synthesis of 2,3-positioned isomers of methylenedioxy-substituted cathinones, including the ethylone variant, was accomplished as part of comprehensive analytical studies aimed at distinguishing positional isomers. This research represented a significant advancement in the field, as previous work had primarily focused on the 3,4-substituted analogues. The classification of this compound falls within the psychotropic designer drug category of the phenethylamine, amphetamine, and cathinone chemical classes.
Properties
Molecular Formula |
C₁₂H₁₆ClNO₃ |
|---|---|
Molecular Weight |
257.71 |
Synonyms |
2,3-bk-MDEA Isomer; 1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one Monohydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Profile
- Molecular Formula: C₁₂H₁₅NO₃·HCl
- Molecular Weight : 257.7 g/mol
- Key Features: β-keto amphetamine backbone, ethylamino substituent, 2,3-methylenedioxy aromatic ring .
Comparison with Similar Compounds
Ethylone Hydrochloride (3,4-Methylenedioxy-N-ethylcathinone)
Ethylone hydrochloride is the 3,4-methylenedioxy isomer of 2,3-ethylone. It exists as two distinct polymorphs (Forms 1A and 1B), distinguishable via FTIR, solid-state NMR, and XRD .
Key Findings :
bk-MDEA (3,4-Methylenedioxy-N-ethylcathinone)
bk-MDEA shares structural similarity with 2,3-ethylone but has a 3,4-methylenedioxy group. It is a well-characterized psychoactive substance with stimulant effects .
Key Findings :
Methylone Hydrochloride
Methylone (3,4-methylenedioxy-N-methylcathinone) differs by having a methylamine group instead of ethylamine.
Key Findings :
- Methylone and 2,3-ethylone are often co-detected in seized samples, requiring advanced chromatography for differentiation .
Analytical Challenges and Forensic Implications
- Structural Isomerism : Positional isomers like 2,3-ethylone and ethylone require high-resolution MS/MS or XRD for unambiguous identification .
- Lack of Pharmacological Data : The absence of studies on 2,3-ethylone’s effects complicates risk assessment in public health contexts .
- Legal Loopholes : Isomer-specific legislation lags, allowing 2,3-ethylone to evade control in some regions .
Preparation Methods
Molecular Architecture
The this compound (IUPAC name: 1-(1,3-benzodioxol-4-yl)-2-(ethylamino)propan-1-one hydrochloride) features a propanone backbone substituted with an ethylamino group at the α-carbon and a 1,3-benzodioxol-4-yl moiety at the ketone position. Its molecular formula is C₁₂H₁₅NO₃·HCl , with a molecular weight of 257.7 g/mol. The benzodioxole ring’s 2,3-methylenedioxy configuration distinguishes it from the more common 3,4-substituted analogs, influencing both its synthetic pathway and physicochemical behavior.
Key Physicochemical Properties
The compound is typically supplied as a hydrochloride salt to enhance stability and solubility. Key properties include:
| Property | Value | Source |
|---|---|---|
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C (1 month stability) | |
| Canonical SMILES | O=C(C(C)NCC)C1=C(OCO2)C2=CC=C1.Cl |
Synthetic Routes to this compound
Friedel-Crafts Acylation for Benzodioxole Formation
The construction of the 1,3-benzodioxol-4-yl moiety is critical. A Friedel-Crafts acylation, analogous to methods described in isoproterenol synthesis, may be employed. For example, reacting 2,3-dihydroxybenzene (catechol isomer) with chloroacetone in the presence of zinc chloride (catalyst) could yield the ketone intermediate. Optimal conditions include:
This step forms 1-(1,3-benzodioxol-4-yl)propan-1-one , though direct evidence for this intermediate in 2,3-ethylone synthesis remains inferred from related cathinone pathways.
α-Bromination and Amine Substitution
Cathinone derivatives are commonly synthesized via α-bromination of the propanone precursor, followed by nucleophilic substitution with an amine. For 2,3-ethylone:
-
Bromination : Treating 1-(1,3-benzodioxol-4-yl)propan-1-one with bromine or bromosuccinimide (NBS) in acetic acid yields α-bromo-1-(1,3-benzodioxol-4-yl)propan-1-one .
-
Amine introduction : Reacting the brominated intermediate with ethylamine in ethanol at 40–50°C facilitates displacement, forming the secondary amine.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by bubbling hydrogen chloride gas through an ethanolic solution, followed by crystallization. Key parameters include:
Optimization and Challenges in Synthesis
Catalytic Hydrogenation for Byproduct Reduction
Patent CN107011188B highlights the use of palladium-carbon (Pd/C) under hydrogen pressure (0.4–0.6 MPa) to reduce undesired byproducts. Applying this to 2,3-ethylone synthesis could improve purity, though direct studies are lacking.
Impurity Profiling and Stability
Analyses of seized ethylone hydrochloride revealed decomposition products like 3’,4’-methylenedioxyphenyl-1,2-propanedione , suggesting oxidative degradation of the ketone group. Stabilization strategies include:
Analytical Characterization
Spectroscopic Identification
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,3-Ethylone Isomer Hydrochloride in a laboratory setting?
- The synthesis involves multi-step organic reactions under optimized conditions. Key parameters include:
- Temperature : 60–80°C for condensation and cyclization steps.
- pH : Maintained at 5.5–6.5 during salt formation to prevent decomposition.
- Reagent ratios : 1:1.2 molar ratio of ethylamine to ketone precursor for maximal yield (>85%) .
- Purification : Recrystallization using ethanol/water mixtures (3:1 v/v) to achieve >99% purity .
Q. How can researchers confirm the structural identity of this compound?
- Use orthogonal analytical techniques :
- LC-HRMS : Exact mass confirmation (C₁₂H₁₅NO₃·HCl, [M+H]⁺ = 258.0893 m/z, error <2 ppm) .
- FTIR : Key peaks at 1685 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C symmetric stretch) .
- 1H NMR : Characteristic signals at δ 1.25 ppm (t, J=7.2 Hz, CH₂CH₃) and δ 4.25 ppm (s, OCH₂O) .
Advanced Research Questions
Q. How can researchers distinguish between polymorphic forms of this compound?
- ATR-FTIR : Polymorph B shows a split C=O peak (1685 cm⁻¹ and 1660 cm⁻¹), absent in polymorph A .
- Powder XRD : Polymorph A exhibits distinct reflections at 2θ = 12.4°, 18.7°, and 24.9°, while polymorph B shows peaks at 11.8°, 17.2°, and 22.5° .
- Solid-state 13C NMR : Polymorph A displays a carbonyl carbon shift at δ 198 ppm vs. δ 205 ppm for polymorph B .
- Thermogravimetric analysis (TGA) : Polymorph A loses crystallinity at 185°C, whereas polymorph B remains stable until 195°C .
Q. What strategies resolve contradictions in metabolite identification for this compound?
- Multi-modal MS/MS :
- ESI-HRMS/MS : Identifies major metabolites via neutral losses (e.g., -H₂O, -CH₂O, -CO) .
- Isotopic labeling : Use deuterated ethylamine to trace fragmentation pathways (e.g., m/z 72 iminium ion) .
Q. How can researchers validate the presence of this compound in seized "bath salt" matrices?
- GC-MS with EI detection : Base peak at m/z 72 (iminium ion) and molecular ion at m/z 221 (weak intensity) .
- LC-QTOF-MS : Accurate mass (<5 ppm error) and isotopic pattern matching .
- Differential scanning calorimetry (DSC) : Melting points differ between polymorphs (192–195°C for A vs. 185–188°C for B) .
- Forensic validation : Use spiked samples to confirm recovery rates (>90%) and LOD (0.1 µg/mL) .
Methodological Challenges
Q. What are the optimal storage conditions for this compound reference standards?
- Temperature : Store at -20°C in airtight, light-protected vials to minimize degradation (<2% over 12 months) .
- Humidity control : Include desiccant packs (silica gel) to prevent hygroscopic absorption .
- Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) .
Q. How can impurities in synthesized this compound be quantified and controlled?
- HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) to resolve impurities (RT 8.2–10.5 min) .
- Limit tests : Set thresholds for residual solvents (e.g., ethanol <500 ppm) and unreacted precursors (<0.1%) .
- SPE cleanup : Employ Strata-X cartridges to remove polar impurities before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
